1,2,3,4-Tetrahydro-β-carboline-13C,d2
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Overview
Description
1,2,3,4-Tetrahydro-β-carboline-13C,d2 is a stable isotope-labeled compound with the molecular formula C10(13C)H10D2N2 and a molecular weight of 175.23 . This compound is used primarily for research purposes, particularly in the fields of proteomics and neurodegenerative disease studies . The stable isotope labeling allows researchers to study metabolic pathways and reaction mechanisms in a safe and controlled manner.
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is mitotic kinesin . Kinesins are motor proteins that play a crucial role in intracellular transport and cell division. They are involved in the movement of organelles, vesicles, and chromosomes along microtubules .
Mode of Action
This compound acts as an inhibitor of mitotic kinesin . By inhibiting kinesin, it disrupts the normal function of the protein, leading to alterations in cell division and intracellular transport . It also acts as a serotonin reuptake inhibitor , which increases the amount of serotonin, a neurotransmitter, in the brain .
Biochemical Pathways
The compound’s action on mitotic kinesin affects the cell division process , potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells . Its action as a serotonin reuptake inhibitor affects the serotonergic pathway in the brain, which is involved in mood regulation .
Result of Action
The inhibition of mitotic kinesin by this compound can lead to cell death , making it a potential anti-cancer agent . Its action as a serotonin reuptake inhibitor can lead to increased serotonin levels in the brain, which could potentially have effects on mood .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-β-carboline-13C,d2 interacts with various enzymes and proteins. It is known to inhibit the function of kinesin, a protein involved in cell division . This interaction is believed to contribute to its potential anti-cancer properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It is used for studies on neurodegenerative diseases . It has also been found to have cytotoxic effects on murine P-388 and human tumor cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As a mitotic kinesin inhibitor, it interferes with the normal function of this protein, disrupting cell division and potentially leading to cell death .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce serotonin levels in rat forebrain
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of tryptamine , suggesting that it may interact with enzymes and cofactors involved in the metabolism of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 typically involves the incorporation of stable isotopes, such as 13C and deuterium (D2), into the molecular structure. One common method involves the use of labeled starting materials, which are subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The process includes strict quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-β-carboline-13C,d2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
1,2,3,4-Tetrahydro-β-carboline-13C,d2 has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-β-carboline-13C,d2 can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-β-carboline: The non-labeled version of the compound, which lacks the stable isotopes 13C and D2.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: A derivative with a methyl group at the 2-position, which exhibits different chemical and biological properties.
1,2,3,4-Tetrahydronorharman-13C,d2: Another labeled compound with similar applications in research.
Properties
CAS No. |
1216889-99-4 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
175.236 |
IUPAC Name |
1,1-dideuterio-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
InChI Key |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 |
Synonyms |
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-13C,d2; 1,2,3,4-Tetrahydronorharman-13C,d2; Noreleagnine-13C,d2; Tetrahydronorharman-13C,d2; THBC-13C,d2; Tryptoline-13C,d2; |
Origin of Product |
United States |
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